Ethyl 2-[(2-nitrobenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12N2O5 It is a derivative of glycine, where the amino group is substituted with a 2-nitrobenzoyl group and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-nitrobenzoyl)amino]acetate can be synthesized through a multi-step process:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrobenzoyl chloride.
Formation of 2-Nitrobenzoyl Glycine: The 2-nitrobenzoyl chloride is then reacted with glycine in the presence of a base such as sodium hydroxide to form 2-nitrobenzoyl glycine.
Esterification: Finally, the 2-nitrobenzoyl glycine is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of benzoyl chloride are nitrated using industrial nitration equipment.
Continuous Reaction Systems: The formation of 2-nitrobenzoyl glycine is carried out in continuous reactors to ensure consistent quality and yield.
Automated Esterification: The esterification step is automated to control reaction conditions precisely, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form 2-[(2-nitrobenzoyl)amino]acetic acid using aqueous sodium hydroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Substitution: Amines, organic solvents such as dimethylformamide.
Major Products Formed
Reduction: Ethyl 2-[(2-aminobenzoyl)amino]acetate.
Hydrolysis: 2-[(2-nitrobenzoyl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-nitrobenzoyl)amino]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-nitrobenzoyl)amino]acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical reactions. The compound’s molecular targets include enzymes involved in metabolic pathways, and its effects are mediated through the modulation of these enzymes’ activities.
Comparison with Similar Compounds
Ethyl 2-[(2-nitrobenzoyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[(2-aminobenzoyl)amino]acetate: This compound is the reduced form of this compound and has different reactivity and biological properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which affects its solubility and reactivity.
2-[(2-Nitrobenzoyl)amino]acetic acid: This is the hydrolyzed form of this compound and has different chemical and biological properties.
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Properties
Molecular Formula |
C11H12N2O5 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-5-3-4-6-9(8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
InChI Key |
FFKCCMRMFCVDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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